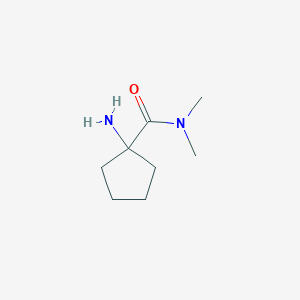

1-amino-N,N-dimethylcyclopentane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-N,N-dimethylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)7(11)8(9)5-3-4-6-8/h3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSZYUBCASULGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide and Amine Chemistry

The chemical identity of 1-amino-N,N-dimethylcyclopentane-1-carboxamide is fundamentally defined by the presence of two key functional groups: a tertiary amide and a primary amine. The interplay of these groups on a compact cyclopentane (B165970) framework imparts a unique set of properties and potential reactivities.

Amides are a cornerstone of organic chemistry and biology, most notably forming the peptide bonds that constitute proteins. The tertiary nature of the amide in this compound, with two methyl groups on the nitrogen atom, influences its chemical behavior. Tertiary amides are generally less reactive towards nucleophilic acyl substitution than primary or secondary amides due to the absence of an N-H bond that can be deprotonated. However, they can still undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and a secondary amine. The presence of the carbonyl group also allows for reduction to the corresponding amine.

Amines are characterized by the lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity. The primary amine in this compound can act as a base to accept a proton, or as a nucleophile in a variety of chemical transformations, such as alkylation, acylation, and the formation of imines. The proximity of the amine and amide groups on the same carbon atom (a quaternary carbon) introduces the potential for intramolecular interactions and unique reactivity patterns.

The combination of a nucleophilic primary amine and a relatively stable tertiary amide within the same small molecule presents a scaffold with bifunctional potential, allowing for selective chemical modifications at either the amine or, under more forcing conditions, the amide group.

Significance As a Cyclopentane 1 Carboxamide Derivative in Chemical Biology

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic molecules. Its conformational flexibility, existing primarily in envelope and half-chair forms, allows it to present substituents in specific spatial orientations, which is crucial for binding to biological targets. When incorporated into a carboxamide structure, the resulting cyclopentane-1-carboxamide derivatives have shown considerable promise in the field of chemical biology.

Research has demonstrated that cyclopentane carboxamide derivatives are being explored for a range of biological activities, including antimicrobial and anticancer properties. Furthermore, they have been investigated as inhibitors of enzymes and as modulators of receptors. The cyclopentane scaffold can serve as a non-aromatic bioisostere for a phenyl ring, a strategy often employed in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. This "escape from flatland" approach is a key driver in the design of novel therapeutic agents. The gem-disubstituted nature of the cyclopentane ring in 1-amino-N,N-dimethylcyclopentane-1-carboxamide, with both an amino and a carboxamide group attached to the same carbon, provides a rigid anchor for these functionalities, potentially leading to specific and high-affinity interactions with biological macromolecules.

Rationale for Comprehensive Academic Investigation of the 1 Amino N,n Dimethylcyclopentane 1 Carboxamide Scaffold

Established and Proposed Synthetic Routes to this compound

The synthesis of this compound involves the strategic formation of its core components: the N,N-dimethylcarboxamide group, the primary amino group, and the cyclopentane ring.

The formation of the amide bond is a critical step in synthesizing carboxamide derivatives. scilit.com Direct reaction between a carboxylic acid and an amine is often challenging due to an acid-base reaction that forms a non-reactive carboxylate salt. orgoreview.com Therefore, activation of the carboxylic acid is typically required.

Common strategies involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxyl group to facilitate nucleophilic attack by the amine. orgoreview.com Other methods include converting the carboxylic acid into a more reactive species, like an acid chloride using reagents such as thionyl chloride, or utilizing specialized amidation reagents. researchgate.netucl.ac.uk For the target molecule, a plausible route involves the amidation of a 1-(protected-amino)cyclopentane-1-carboxylic acid precursor with dimethylamine, likely mediated by a coupling agent to ensure high yield.

| Activating Agent/Method | Description | General Applicability |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. orgoreview.com | Widely used in peptide synthesis and general amide formation. orgoreview.com |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. researchgate.net | Effective but can be harsh for sensitive substrates. |

| Boronic Acid Catalysts | Catalyze the direct amidation of carboxylic acids, often at elevated temperatures with water removal. ucl.ac.uk | Considered a "green chemistry" approach due to its catalytic nature. ucl.ac.uk |

| HATU/T3P | Stoichiometric activating agents commonly used in pharmaceutical production. ucl.ac.uk | High efficiency but can have poor atom economy. ucl.ac.uk |

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds like ketones or aldehydes. wikipedia.org This process typically involves the reaction of a carbonyl group with an amine (or ammonia (B1221849) for primary amines) to form an intermediate imine, which is then reduced to the final amine product. researchgate.netyoutube.com

For the synthesis of cyclopentane-based amines, cyclopentanone (B42830) serves as a common starting material. researchgate.netresearchgate.net The reaction can be performed in a one-pot procedure using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride. wikipedia.orgyoutube.com Alternatively, catalytic hydrogenation over platinum, palladium, or nickel catalysts is a widely used industrial method. wikipedia.org Research has shown that catalysts like ruthenium on niobium oxide (Ru/Nb₂O₅) are effective for the reductive amination of cyclopentanone to cyclopentylamine. researchgate.net This approach could be adapted to install the amino group onto a pre-existing cyclopentanone-1-carboxamide scaffold.

| Reducing Agent/Catalyst | Reaction Type | Key Features |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | One-pot reaction youtube.com | Mild reducing agent; selective for the imine intermediate over the ketone. youtube.com |

| Sodium Triacetoxyborohydride (STAB) | One-pot reaction | Another mild and selective reagent, often preferred over NaBH₃CN for its lower toxicity. |

| H₂ with Pd, Pt, or Ni Catalyst | Catalytic Hydrogenation wikipedia.org | Commonly used in industrial processes; can be highly efficient. wikipedia.org |

| Ru/Nb₂O₅ | Catalytic Reductive Amination researchgate.net | Demonstrated effectiveness in converting cyclopentanone to cyclopentylamine. researchgate.net |

The construction of the five-membered cyclopentane ring is a fundamental aspect of the synthesis. studysmarter.co.uk A variety of cyclization strategies have been developed in organic chemistry to form such rings. organic-chemistry.org These methods include:

Intramolecular Ene-Type Reactions: Cationic ruthenium catalysts can facilitate the cyclization of 1,6-dienes to form exo-methylenecyclopentanes under mild conditions. organic-chemistry.org

[3+2] Cycloadditions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For instance, the cycloaddition of cyclopropyl (B3062369) ketones with alkenes can be catalyzed by copper or titanium complexes to yield polysubstituted cyclopentanes. organic-chemistry.org

Ring-Expanding Annulations: Cationic cyclization-pinacol reactions can be initiated in allylic alcohols or pyrrolidine (B122466) amides to expand a starting ring while fusing a new cyclopentane ring. acs.org

Cyclization of Oxyallyl Cations: Unsaturated oxyallyl cations can undergo a 5-exo-cyclization with a suitably positioned alkene to form cyclopentane derivatives with good stereoselectivity. acs.org

These diverse methodologies provide a toolbox for chemists to construct the cyclopentane core of the target molecule, depending on the desired substitution pattern and available starting materials.

The C1 carbon of this compound is a quaternary stereocenter. Achieving enantiomeric purity requires a stereoselective synthetic strategy. Insights can be drawn from the synthesis of related chiral cyclic amino acids, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). nih.govnih.gov

A key strategy for constructing the chiral quaternary center is the C-H insertion of an alkylidenecarbene. nih.govnih.gov In the synthesis of ACPD, this was achieved by reacting a ketone precursor with lithio(trimethylsilyl)diazomethane to generate the carbene, which then undergoes an intramolecular C-H insertion to form the cyclopentane ring with high enantiomeric excess. nih.gov The stereochemical outcome of such reactions is often directed by a pre-existing chiral center within the starting material, which can be derived from a chiral pool source like L-serine or through the use of chiral auxiliaries. nih.govresearchgate.netdoi.org The development of stereoselective protocols is crucial as the biological activity of such molecules often depends heavily on their specific configuration. doi.org

Functional Group Reactivity and Chemical Transformations of this compound

The chemical behavior of the title compound is dictated by the reactivity of its two primary functional groups: the primary amine and the tertiary amide.

The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to a variety of nucleophilic substitution and addition reactions with electrophilic partners. Key transformations include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form new amide bonds.

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. Over-alkylation can be a challenge, often leading to a mixture of products.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), a reversible reaction that is often a key step in processes like reductive amination.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

These reactions allow for the further functionalization of the this compound scaffold, enabling its use as a building block in the synthesis of more complex molecules.

Hydrolysis and Derivatization of the Carboxamide Functionality

The chemical modification of the carboxamide and primary amine functionalities of this compound allows for the generation of a diverse array of derivatives. These transformations are foundational for altering the molecule's physical and chemical properties.

The hydrolysis of the N,N-dimethylcarboxamide group can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-aminocyclopentane-1-carboxylic acid. libretexts.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid such as hydrochloric acid. libretexts.org Conversely, base-induced hydrolysis is often carried out by heating with a strong base like sodium hydroxide, which results in the formation of the carboxylate salt, followed by acidification to obtain the free carboxylic acid. libretexts.org

The primary amino group of this compound is a key site for derivatization, readily undergoing reactions such as acylation and alkylation. Acylation can be performed using acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a common strategy for the introduction of various functional groups. Alkylation of the primary amine can also be achieved, though it may be more challenging to control the degree of substitution.

Table 1: Representative Derivatization Reactions of the Amino Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl Chloride | Acylation | N-(1-(dimethylcarbamoyl)cyclopentyl)acetamide |

| Benzoyl Chloride | Acylation | N-(1-(dimethylcarbamoyl)cyclopentyl)benzamide |

Oxidation and Reduction Pathways of the this compound Scaffold

The this compound scaffold can undergo oxidation and reduction reactions, targeting either the amino group or the carboxamide functionality. The oxidation of the primary amino group can lead to the formation of various nitrogen-containing functional groups. The specific product obtained often depends on the oxidizing agent and reaction conditions. For instance, oxidation of primary amines can yield imines, oximes, or nitro compounds. The α-carbon of the amine can also be oxidized to form an amide under certain catalytic conditions. researchgate.netrsc.org

Reduction of the carboxamide functionality in this compound can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction typically converts the amide to an amine, yielding 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine. youtube.com This transformation provides a route to diamine structures.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent (Example) | Potential Product |

|---|---|---|

| Oxidation of Amine | Peroxy acids | 1-(dimethylcarbamoyl)-1-nitrocyclopentane |

| Reduction of Amide | LiAlH4 | 1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine |

Catalyst Development and Mechanistic Studies in Synthesis

The synthesis and derivatization of this compound can be significantly influenced by the choice of catalyst and a thorough understanding of the reaction mechanisms.

Transition Metal-Catalyzed C-N Cross-Coupling for Amide Formation (e.g., Goldberg Reaction)

While the direct synthesis of this compound is not explicitly detailed via a Goldberg reaction in readily available literature, this copper-catalyzed C-N cross-coupling reaction represents a plausible synthetic route for analogous N-aryl amides. The Goldberg reaction typically involves the coupling of an amide with an aryl halide. In a hypothetical application to a precursor of the target molecule, an N-aryl derivative of 1-aminocyclopentane-1-carboxamide could be synthesized. The efficiency of such reactions is often enhanced by the use of specific ligands, with amino acids themselves sometimes serving as effective ligands in copper-catalyzed amidation reactions. researchgate.net

Investigation of Reaction Mechanisms and Intermediates (e.g., Iminium Ion Formation)

The primary amino group of this compound can react with aldehydes or ketones to form an imine, which can exist in equilibrium with its protonated form, the iminium ion. The formation of an iminium ion is a key intermediate step in many reactions, including reductive aminations and Mannich-type reactions. The presence of the α,α-disubstitution on the cyclopentane ring may influence the stability and reactivity of the iminium ion intermediate. The formation of an iminium ion from a primary amine and a carbonyl compound typically proceeds through a carbinolamine intermediate, which then dehydrates. libretexts.orglibretexts.org The rate of iminium ion formation can be pH-dependent. libretexts.org

Solvent Effects and Reaction Parameter Optimization for Derivatization

The derivatization of this compound, particularly the acylation of the primary amine, can be significantly influenced by the choice of solvent and other reaction parameters. The solvent can affect the solubility of reactants, the rate of reaction, and the position of chemical equilibria. For acylation reactions, a variety of inert organic solvents such as chloroform, methylene (B1212753) chloride, and tetrahydrofuran (B95107) can be employed. google.com The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is often necessary to neutralize the acid byproduct and drive the reaction to completion.

Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of reagents is crucial for maximizing the yield and purity of the desired derivative. For sterically hindered amines, such as the one in the title compound, harsher reaction conditions or more reactive acylating agents may be necessary to achieve efficient conversion.

Table 3: Factors in Reaction Parameter Optimization for Derivatization

| Parameter | Influence | Example Consideration |

|---|---|---|

| Solvent | Solubility, reaction rate | Aprotic solvents like dichloromethane (B109758) or THF are often used for acylations. google.com |

| Temperature | Reaction rate | Elevated temperatures may be required for sterically hindered amines. |

| Base | Neutralizes acid byproduct | Pyridine or triethylamine are common choices for acylations with acid chlorides. |

| Reagent Stoichiometry | Reaction completion | A slight excess of the acylating agent may be used to ensure full conversion. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method in drug design and molecular analysis due to its balance of accuracy and computational efficiency. longdom.org DFT calculations are employed to determine the properties of a multi-electron system based on its electron density, providing detailed insights into molecular geometry, vibrational frequencies, and electronic parameters. mdpi.com For this compound, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be used to optimize the molecular structure and predict its key properties. nih.gov

The accuracy of DFT is crucial for analyzing molecular properties and is dependent on the chosen functional and basis set. longdom.org Calculations can yield ground-state electronic structure parameters including molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond lengths, and bond angles. mdpi.com These parameters are essential for understanding the molecule's reactivity and stability.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 156.23 g/mol | PubChem 2.2 nih.gov |

| XLogP3 | -0.1 | XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 nih.gov |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 nih.gov |

| Polar Surface Area | 46.3 Ų | Cactvs 3.4.8.18 nih.gov |

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate torsional strain. dalalinstitute.com The two primary low-energy conformations are the "envelope" and the "half-chair". stackexchange.com In the absence of substituents, the energy difference between these forms is very small (around 0.5 kcal/mol), leading to rapid interconversion. stackexchange.com However, the presence of substituents, such as the amino and N,N-dimethylcarboxamide groups at the C1 position of this compound, introduces steric and electronic effects that stabilize certain conformations over others.

Computational studies on cyclopentane derivatives show that even a single substituent can make the envelope conformation more favorable. stackexchange.com The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates, providing a map of all possible conformations and the energy barriers between them. nih.gov For substituted cyclopentanes, this landscape reveals the most stable puckered states and the pathways for "ring flipping." The bulky N,N-dimethylcarboxamide group and the amino group on the same carbon atom would create significant steric interactions, heavily influencing the ring's preferred pucker to minimize these unfavorable interactions. This analysis is crucial for understanding how the molecule presents its functional groups for interaction with biological targets.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Predicting the binding affinity between a ligand and its target is a central goal of molecular docking. nih.gov The process involves placing the ligand, this compound, into the binding site of a receptor in various orientations and conformations. A scoring function is then used to estimate the binding free energy for each pose, with lower scores generally indicating a more favorable interaction.

These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The functional groups of the target compound—the primary amine (potential protonation to ammonium), the carbonyl oxygen of the amide, and the hydrophobic cyclopentane ring—would all contribute to its binding profile. The primary amine can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The N,N-dimethyl groups and the aliphatic ring can engage in hydrophobic or van der Waals interactions.

Non-covalent interactions are the primary forces governing the binding of a drug molecule to its biological target. mhmedical.com A detailed analysis of the docking results reveals the specific network of these interactions. For this compound, key interactions would include:

Hydrogen Bonds : The primary amine (-NH2) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of the carboxamide is a hydrogen bond acceptor. These groups can form critical connections with amino acid residues like aspartate, glutamate, serine, or asparagine in a protein's active site. nih.gov

Hydrophobic Interactions : The five-membered cyclopentane ring and the two methyl groups on the amide nitrogen are nonpolar and can form favorable hydrophobic contacts with nonpolar amino acid residues such as leucine, valine, and phenylalanine. nih.gov

Salt Bridges : If the primary amine is protonated (-NH3+), it can form strong electrostatic interactions, known as salt bridges, with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Computational tools can visualize and quantify these interactions, providing a detailed profile of how the ligand is stabilized within the binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a connection between the chemical structure of a series of compounds and their biological activity. jocpr.comijnrd.org

QSAR modeling involves developing mathematical equations that correlate the physicochemical properties or structural features of molecules with their known activities. nih.gov For a series of analogs of this compound, a QSAR model could be built to predict their efficacy. This would involve calculating various molecular descriptors for each analog.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP (partition coefficient) | Lipophilicity, membrane permeability |

| Topological | Connectivity indices | Molecular branching and structure |

Pharmacophore modeling, conversely, identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for a series of active analogs could include features like a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the carbonyl oxygen), and a hydrophobic region (from the cyclopentane ring). nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new and structurally diverse molecules with the desired biological activity. dovepress.com

Development of Predictive Models for Biological Activity of Analogs

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust predictive model for analogs of this compound would require a dataset of structurally similar compounds with experimentally determined biological activities.

A hypothetical workflow for developing such a model would involve:

Data Collection: Assembling a dataset of analogs with their corresponding biological activity data (e.g., IC50 or Ki values).

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify different aspects of their molecular structure (e.g., electronic, steric, and hydrophobic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Without a publicly available dataset of biologically active analogs of this compound, the development of such predictive models is not feasible.

Identification of Key Structural Features for Interaction (e.g., Polar and Ionizable Features)

The chemical structure of this compound contains several key features that would be crucial for its interaction with biological targets. These include:

A primary amine group (-NH2): This group is basic and can be protonated at physiological pH, making it a potential hydrogen bond donor and capable of forming ionic interactions.

A tertiary amide group (-C(=O)N(CH3)2): The carbonyl oxygen is a hydrogen bond acceptor, while the dimethylamino group is sterically bulky.

Computational methods like pharmacophore modeling and 3D-QSAR could be employed to identify which of these features, and in what spatial arrangement, are most important for a desired biological effect. However, the application of these methods to this compound and its analogs has not been reported in the scientific literature.

Molecular Dynamics Simulations to Explore Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in complex with a biological target such as a protein, could reveal:

The stability of the binding pose.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

The conformational changes that may occur in both the compound and the protein upon binding.

The role of solvent molecules in the binding process.

Such simulations provide a dynamic picture of molecular interactions that is not available from static modeling techniques. The absence of published research on the biological targets of this compound precludes the possibility of performing and analyzing relevant molecular dynamics simulations.

Unable to Generate Article: Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific research data to generate the requested article on "this compound" according to the provided outline.

The user's instructions required a detailed article focusing on the biological and biochemical research applications of this specific compound, with sections dedicated to its effects on the SK-OV-3 cell line, its interaction with the eIF-2-alpha kinase GCN2, its neuroactive effects, antimicrobial properties, and related structure-activity relationship (SAR) studies.

The investigation revealed that while "this compound" is a known chemical compound, there is no published research detailing its use or activity in the specific biological contexts requested. The searches did not yield any studies on its effects on SK-OV-3 cells or other cancer cell lines, nor any data on its potential as a modulator of the eIF-2-alpha kinase GCN2.

Furthermore, no literature was found describing the characterization of neuroactive or antimicrobial properties for this particular molecule. While some research exists for structurally related compounds—for instance, the precursor 1-aminocyclopentane carboxylic acid was investigated for anticonvulsant activity in older studies—this information does not directly apply to "this compound" and cannot be used to accurately fulfill the requirements of the requested outline. Similarly, literature on the synthesis of other cyclopentane or cyclopropane (B1198618) carboxamide derivatives does not provide the specific SAR data required for analogs of the target compound.

Generating an article based on the provided outline would necessitate speculating or misattributing findings from unrelated molecules, which would be scientifically inaccurate and misleading. Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be written as requested due to the absence of the necessary foundational research.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Correlation of Structural Modifications with Observed Biological Responses and Potency

While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for predictions on how modifications to its structure could influence biological activity. The core scaffold presents three primary points for modification: the primary amine, the N,N-dimethyl groups, and the cyclopentane ring itself.

Modifications at the Primary Amine: The primary amine is a key site for derivatization. Acylation, alkylation, or arylation of this group can significantly impact a molecule's interaction with biological targets. For instance, in a study on bradykinin (B550075) B2 receptor antagonists, the introduction of a sterically constrained amino acid, 1-aminocyclopentane-1-carboxylic acid (a related structure), into a peptide sequence demonstrated that such modifications can drastically alter biological response, converting an antagonist into an agonist or enhancing antagonistic potency depending on its position. nih.gov Similarly, modifying the amine of this compound could modulate its binding affinity and efficacy for a given target by altering its hydrogen bonding capacity, polarity, and steric profile.

Modifications of the N,N-dimethylcarboxamide: The amide group is another critical determinant of biological activity. Altering the N,N-dimethyl substituents to other alkyl or aryl groups can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. The orientation and size of these substituents can also introduce steric clashes or favorable interactions within a target's binding pocket, thereby affecting potency.

Modifications of the Cyclopentane Ring: The cyclopentane ring provides a rigid framework that can be further modified to explore conformational space. The introduction of substituents on the ring can alter its preferred conformation and, consequently, the spatial orientation of the amine and carboxamide groups. Such modifications can be crucial for optimizing the molecule's fit within a biological target.

A hypothetical SAR study could involve the systematic modification of these positions to build a library of analogs for biological screening. The resulting data would be crucial for developing a quantitative structure-activity relationship (QSAR) model to guide further optimization efforts.

Exploration of Conformational Flexibility and Steric Hindrance Effects on Activity

The cyclopentane ring of this compound imparts a degree of conformational rigidity, which is a desirable property in drug design as it can lead to higher binding affinity and selectivity. The cyclopentane ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the envelope and twist forms. The energetic barrier between these conformations is relatively low, allowing the ring to adopt a conformation that is complementary to the target's binding site.

The conformational preferences of cyclic amino acid derivatives have been a subject of interest in peptide chemistry. For instance, studies on peptides containing 1-aminocyclobutane-1-carboxylic acid have shown that the cyclobutyl moiety can act as an effective beta-turn and helix former. nih.gov Similarly, crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives has revealed a preference for folded, potentially helical conformations. rsc.org Computational studies on oligomers of cyclopentane-based amino acids have also explored their helical folding preferences. researchgate.net These findings suggest that the cyclopentane core of this compound can be exploited to create molecules with well-defined three-dimensional structures.

Steric hindrance is another critical factor that can be modulated to influence biological activity. The geminal substitution of the amino and carboxamide groups on the same carbon of the cyclopentane ring introduces significant steric bulk. This steric constraint can limit the number of accessible conformations, which can be advantageous if the preferred conformation is the bioactive one. Furthermore, the N,N-dimethyl groups on the carboxamide contribute to the steric profile of the molecule. In a study on the synthesis of ketamine derivatives, steric hindrance was a key factor in directing the reaction pathway. rsc.org By systematically varying the substituents on the amine and carboxamide groups, researchers can fine-tune the steric properties of the molecule to optimize its interaction with a biological target, potentially enhancing potency and selectivity.

Role as a Scaffold in Medicinal Chemistry and Chemical Biology Research

The utility of this compound as a scaffold lies in its combination of a rigid core with multiple points for diversification, making it an ideal starting point for the development of novel bioactive compounds.

Lead Compound Identification and Optimization Strategies for Novel Chemical Entities

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target. The process of modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties is known as hit-to-lead and lead optimization.

The this compound scaffold can be utilized in the initial stages of drug discovery through high-throughput screening of a library of its derivatives to identify initial "hits." Once a hit is identified, medicinal chemistry strategies can be employed for its optimization. For example, in the optimization of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents, researchers employed various medicinal chemistry strategies to improve metabolic stability and solubility. nih.govdndi.org A similar approach could be applied to derivatives of this compound.

Strategies for optimization could include:

Structure-Based Drug Design: If the structure of the biological target is known, computational docking studies can be used to predict how different analogs of the scaffold will bind. This information can guide the synthesis of compounds with improved affinity and selectivity.

Fragment-Based Drug Design: The scaffold itself can be considered a fragment that binds to a specific pocket of the target. Other fragments that bind to adjacent pockets can then be linked to the scaffold to create a more potent lead compound.

Parallel Synthesis: This technique allows for the rapid synthesis of a large number of analogs, enabling a thorough exploration of the chemical space around the scaffold.

A study on the optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors demonstrated a successful hit-to-lead optimization process, which could serve as a model for the development of derivatives of this compound. researchgate.net

Application in the Synthesis of Compound Libraries for High-Throughput Screening

High-throughput screening (HTS) is a key process in modern drug discovery that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. stanford.edunih.gov The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.

The this compound scaffold is well-suited for the synthesis of compound libraries due to its multiple points of diversification. By employing combinatorial chemistry, a large number of derivatives can be synthesized by reacting the scaffold with a variety of building blocks. For example, the primary amine can be reacted with a library of carboxylic acids to generate a library of amides, while the N,N-dimethyl groups could be varied.

Research on the synthesis of screening libraries based on 4-aminocyclopentane-1,3-diols demonstrates the utility of a cyclopentane core for generating molecular diversity. rsc.org In another example, a diastereoselective isocyanide-based multicomponent reaction was used to create tetrasubstituted cyclopentenyl scaffolds, showcasing advanced methods for library synthesis on a five-membered ring system. nih.gov The principles of modular click chemistry could also be applied to enable the sequential and efficient ligation of various building blocks to the scaffold, further expanding the accessible chemical diversity. nih.gov

The resulting library of this compound derivatives could then be screened against a panel of biological targets to identify novel hits for a variety of diseases.

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, in a selective manner. nih.gov They are invaluable tools for studying the function of proteins and elucidating complex biological pathways. fraunhofer.debiorxiv.orgnih.gov The development of a chemical probe requires a deep understanding of the SAR of the scaffold to ensure high potency and selectivity for the target of interest.

A derivative of this compound could be developed into a chemical probe by incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group to covalently label the target protein. For instance, amide-based fluorescent probes have been developed for the selective measurement of carboxylesterase 1 activity. nih.gov

The process of developing a chemical probe from the this compound scaffold would involve:

Identifying a derivative with high potency and selectivity for the target of interest through SAR studies.

Synthesizing an analog of the optimized compound that incorporates a linker at a position that does not interfere with target binding.

Attaching a reporter tag to the linker.

Validating the probe to ensure that it retains its potency and selectivity for the target and that the reporter tag is functional.

Once validated, such a chemical probe could be used in a variety of applications, including:

Target Identification: Using the probe in affinity-based proteomics experiments to identify the cellular targets of a bioactive compound. nih.gov

Imaging: Visualizing the localization of the target protein within cells or tissues using a fluorescently labeled probe.

Mechanism of Action Studies: Investigating how the compound modulates the activity of its target and affects downstream signaling pathways.

The development of chemical probes based on the this compound scaffold could provide powerful tools for dissecting complex biological processes and identifying new therapeutic targets.

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structural Elucidation (e.g., High-resolution Mass Spectrometry, Multinuclear NMR)

Spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like 1-amino-N,N-dimethylcyclopentane-1-carboxamide. High-resolution mass spectrometry (HRMS) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C8H16N2O), the theoretical exact mass is 156.1263 g/mol . nih.gov HRMS analysis can confirm this molecular weight with high precision, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass.

In addition to the molecular ion peak, mass spectrometry can reveal characteristic fragmentation patterns that offer further structural clues. Predicted mass spectrometry data for various adducts of the compound can be calculated to aid in the interpretation of experimental results. uni.lu

Interactive Data Table: Predicted Mass-to-Charge Ratios for Adducts Below is a table of predicted m/z values for common adducts of this compound, which are crucial for interpreting electrospray ionization (ESI) mass spectra.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 157.1335 |

| [M+Na]⁺ | 179.1155 |

| [M+K]⁺ | 195.0894 |

| [M+NH₄]⁺ | 174.1601 |

M represents the parent molecule, this compound.

Multinuclear NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the complete structure can be determined.

While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its structure and known chemical shift ranges. compoundchem.com

¹H NMR: The spectrum would be expected to show distinct signals for the N,N-dimethyl protons, the protons of the cyclopentane (B165970) ring, and the amine (NH₂) protons. The two methyl groups on the amide nitrogen would likely appear as a single sharp peak (a singlet) due to free rotation. The eight protons on the cyclopentane ring would produce more complex signals (multiplets) in the aliphatic region of the spectrum. The amine protons might appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would be expected to show signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the amide, the quaternary carbon of the cyclopentane ring bonded to the amino and carboxamide groups, the carbons of the two N-methyl groups, and the carbons of the cyclopentane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts This table outlines the predicted chemical shifts (in ppm) for the various nuclei in this compound.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Amine | ¹H | 1.0 - 4.0 | Broad Singlet |

| Cyclopentane CH₂ | ¹H | 1.5 - 2.0 | Multiplet |

| N-Methyl | ¹H | 2.8 - 3.1 | Singlet |

| Cyclopentane CH₂ | ¹³C | 25 - 40 | - |

| N-Methyl | ¹³C | ~37 | - |

| Quaternary Carbon (C1) | ¹³C | 60 - 70 | - |

| Carbonyl Carbon | ¹³C | 170 - 180 | - |

Note: These are estimated values and can be influenced by solvent and other experimental conditions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC with Chiral Columns)

Chromatographic methods are essential for determining the purity of a compound and for separating it from starting materials, byproducts, or, in the case of chiral molecules, its enantiomer.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds. moldb.com A sample is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column packed with a stationary phase. By monitoring the detector response (e.g., UV absorbance) over time, a chromatogram is produced. A pure compound will ideally show a single major peak. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For a compound like this compound, a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives like formic acid or trifluoroacetic acid would be a typical starting point for method development. google.com

Separation of Enantiomers using HPLC with Chiral Columns

The C1 carbon atom of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated using standard HPLC columns.

To separate enantiomers, a chiral stationary phase (CSP) is required. nih.gov These phases are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus separation. mdpi.com For amino acid derivatives, common CSPs are based on:

Polysaccharides: Cellulose or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. mdpi.com

Macrocyclic Glycopeptides: Antibiotics like teicoplanin or vancomycin (B549263) that have complex three-dimensional structures with multiple chiral centers, ideal for resolving amino acid enantiomers.

Crown Ethers: These are particularly effective for separating compounds with primary amine groups. researchgate.net

The development of a chiral HPLC method would involve screening various CSPs and mobile phase conditions to achieve baseline resolution of the two enantiomers, allowing for the determination of enantiomeric purity or the isolation of a single enantiomer. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous confirmation of atomic connectivity, bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge for some molecules. cardiff.ac.uk This crystal is then exposed to a focused beam of X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. researchgate.net By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved.

For this compound, a successful crystallographic analysis would confirm the cyclopentane ring conformation and the spatial arrangement of the amino and N,N-dimethylcarboxamide substituents. If a chiral starting material was used in its synthesis or if chiral separation was performed, X-ray crystallography could be used to unequivocally determine the absolute configuration (R or S) at the C1 stereocenter. acs.org To date, a search of crystallographic databases does not indicate that the crystal structure of this specific compound has been publicly reported.

Q & A

Q. What are the optimal synthetic routes for 1-amino-N,N-dimethylcyclopentane-1-carboxamide, and how can yield be improved?

Methodological Answer:

- The synthesis typically involves cyclopentane ring functionalization followed by carboxamide formation. A two-step approach is common: (1) Boc-protection of the amino group to prevent side reactions, and (2) coupling with dimethylamine using carbodiimide-based reagents (e.g., EDC or DCC) .

- To optimize yield, employ factorial design experiments to test variables like solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants. Statistical tools like ANOVA can identify significant factors .

Q. How can the conformational stability of this compound be experimentally validated?

Methodological Answer:

- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze ring puckering and substituent orientation. Compare coupling constants (J-values) to computational predictions of chair vs. twist-boat conformations .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy barriers between conformers. Validate results with X-ray crystallography if single crystals are obtainable .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using NIST reference data .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 210–254 nm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for carboxamide derivatives?

Methodological Answer:

- Perform ab initio or DFT-based reaction path searches (e.g., using Gaussian or ORCA) to map transition states and intermediates. Compare activation energies of competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

- Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments to trace atom movement in disputed steps .

Q. What strategies mitigate steric hindrance during functionalization of the cyclopentane ring?

Methodological Answer:

- Introduce directing groups (e.g., boronic esters) to control regioselectivity in C-H activation reactions.

- Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to prevent undesired side reactions .

- Monitor steric effects via molecular dynamics simulations (e.g., GROMACS) to predict spatial constraints .

Q. How can machine learning enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Train models on datasets of cyclopentane carboxamides with associated IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Apply generative adversarial networks (GANs) to propose novel structures, then validate with in silico docking (e.g., AutoDock Vina) against target proteins .

Q. What experimental and theoretical approaches reconcile discrepancies in solubility data?

Methodological Answer:

- Experimentally, use shake-flask methods with HPLC quantification across pH (1–10) and solvents (water, DMSO).

- Theoretically, apply COSMO-RS simulations to predict solubility limits and compare with empirical data. Adjust for crystal lattice energy contributions using DSC/TGA .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in catalytic efficiency studies?

Methodological Answer:

- Conduct meta-analyses of published data to identify outliers or methodological biases (e.g., solvent purity, catalyst loading).

- Replicate experiments under standardized conditions (e.g., ICH guidelines) and apply error-propagation analysis to quantify uncertainty .

Q. What statistical frameworks are suitable for multi-variable optimization in synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.